REACTION_CXSMILES
|
[C:1](C1CCC(CCC2C=CC(CCC)=CC=2)(C(OC(C)(C)C)=O)C=1)(OCC)=O.[H-].[Na+].C(C(CCC1C=CC(CCC)=CC=1)C(OC(C)(C)C)=O)=O.F[B-](F)(F)F.C(C1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)CC1)(OCC)=O.[CH3:84][N:85]1[CH2:90][CH2:89][CH2:88][N:87]([CH3:91])[C:86]1=O>>[CH3:86][N:87]([CH3:91])[C:88]1[CH:89]=[CH:90][N:85]=[CH:84][CH:1]=1 |f:1.2,4.5|
|
Name
|
tert-Butyl 3-carbethoxy-1-(2-(4-propylphenyl)ethyl)-2-cyclopentene-1-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1=CC(CC1)(C(=O)OC(C)(C)C)CCC1=CC=C(C=C1)CCC
|
Name
|
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
tert-butyl 2-formyl-4-(4-propylphenyl)butanoate
|
Quantity
|
102 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C(C(=O)OC(C)(C)C)CCC1=CC=C(C=C1)CCC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
CN1C(N(CCC1)C)=O
|
Name
|
|
Quantity
|
193 mg
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(=O)(OCC)C1(CC1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was continued overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solution was then partitioned between hexane (25 mL) and 2N aq. HCl (25 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (15 mL) and saturated aq. NaCl (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel (8 g)
|
Type
|
WASH
|
Details
|
eluting with 100 mL of 5% EtOAc/hexane
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 mg | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |